molecular formula C11H15NO B13038069 (3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13038069
M. Wt: 177.24 g/mol
InChI Key: LFDJLWXRUOQGOE-SNVBAGLBSA-N
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Description

(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with a unique structure that includes a dihydrobenzo[B]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the dihydrobenzo[B]furan ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic hydrogenation and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive amination can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine, also known by its CAS number 1272737-07-1, is a member of the benzofuran family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pain management and receptor modulation.

The chemical structure of this compound can be described by the following properties:

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 1272737-07-1
Density Not Available
Boiling Point Not Available
Melting Point Not Available

1. Neuropathic Pain Relief

A significant area of research has focused on the compound's ability to alleviate neuropathic pain. Studies have demonstrated that derivatives of benzofuran, including this compound, exhibit potent activity as selective cannabinoid receptor 2 (CB2) agonists. These compounds have shown efficacy in reversing neuropathic pain in various animal models without adversely affecting locomotor behavior .

The mechanism through which this compound exerts its effects involves interaction with the endocannabinoid system. Specifically, it acts on CB2 receptors, which are primarily involved in modulating pain and inflammation. The selectivity for CB2 over CB1 receptors is particularly advantageous as it minimizes psychoactive side effects typically associated with cannabinoid therapies .

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzofuran derivatives has indicated that modifications to the molecular structure can enhance bioavailability and potency. The presence of an asymmetric carbon atom in these compounds is crucial for their activity, with specific enantiomers demonstrating superior efficacy .

Case Study 1: Efficacy in Animal Models

In a study investigating the analgesic properties of a series of benzofuran derivatives, including this compound, researchers found that administration significantly reduced pain responses in rat models subjected to spinal nerve ligation and paclitaxel-induced neuropathy. The results indicated a dose-dependent response with optimal efficacy at specific concentrations .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis involving other known analgesics highlighted that this compound provided comparable or superior pain relief with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This positions it as a promising candidate for further development in pain management therapies .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S)-7-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-4-3-5-9-10(12)6-13-11(8)9/h3-5,7,10H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

LFDJLWXRUOQGOE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C1=CC=CC2=C1OC[C@H]2N

Canonical SMILES

CC(C)C1=CC=CC2=C1OCC2N

Origin of Product

United States

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